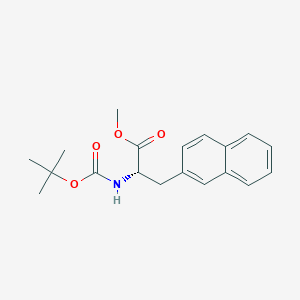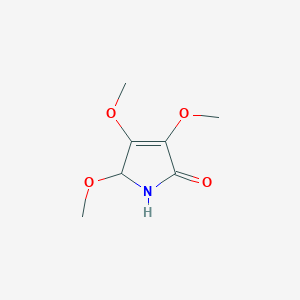
2,6-Dichloro-1,3-benzothiazol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-1,3-benzothiazol-7-amine, also known as DCBT, is a chemical compound that has been widely used in scientific research for its various applications. DCBT belongs to the benzothiazole family, which is a group of heterocyclic compounds that contain a sulfur atom and a nitrogen atom in their ring structure.
Aplicaciones Científicas De Investigación
2,6-Dichloro-1,3-benzothiazol-7-amine has been used in a wide range of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a precursor for the synthesis of other benzothiazole derivatives. 2,6-Dichloro-1,3-benzothiazol-7-amine has also been used in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-1,3-benzothiazol-7-amine is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various metabolic pathways. 2,6-Dichloro-1,3-benzothiazol-7-amine has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, and carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
2,6-Dichloro-1,3-benzothiazol-7-amine has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the reduction of inflammation. 2,6-Dichloro-1,3-benzothiazol-7-amine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-Dichloro-1,3-benzothiazol-7-amine in lab experiments is its versatility. 2,6-Dichloro-1,3-benzothiazol-7-amine can be used in a wide range of applications, and its properties can be modified by the introduction of different functional groups. However, one of the limitations of using 2,6-Dichloro-1,3-benzothiazol-7-amine is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of 2,6-Dichloro-1,3-benzothiazol-7-amine in scientific research. One area of interest is the development of new drugs that target specific enzymes that are involved in disease pathways. 2,6-Dichloro-1,3-benzothiazol-7-amine may also be used in the development of new diagnostic tools for the detection of various diseases. Additionally, 2,6-Dichloro-1,3-benzothiazol-7-amine may be used in the development of new materials with unique optical and electronic properties.
Conclusion:
In conclusion, 2,6-Dichloro-1,3-benzothiazol-7-amine is a versatile and useful compound that has many potential applications in scientific research. Its synthesis method is well-established, and its properties have been extensively studied. 2,6-Dichloro-1,3-benzothiazol-7-amine has been shown to have various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are many potential future directions for the use of 2,6-Dichloro-1,3-benzothiazol-7-amine in scientific research, and its continued study may lead to the development of new drugs, materials, and diagnostic tools.
Métodos De Síntesis
2,6-Dichloro-1,3-benzothiazol-7-amine can be synthesized by reacting 2,6-dichlorobenzothiazole with ammonia in the presence of a catalyst. The reaction takes place under high pressure and high temperature conditions, and the yield of 2,6-Dichloro-1,3-benzothiazol-7-amine is typically around 50%. The purity of 2,6-Dichloro-1,3-benzothiazol-7-amine can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
188787-62-4 |
|---|---|
Fórmula molecular |
C7H4Cl2N2S |
Peso molecular |
219.09 g/mol |
Nombre IUPAC |
2,6-dichloro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)10)12-7(9)11-4/h1-2H,10H2 |
Clave InChI |
PBPMBGHZOIITDJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1N=C(S2)Cl)N)Cl |
SMILES canónico |
C1=CC(=C(C2=C1N=C(S2)Cl)N)Cl |
Sinónimos |
7-Benzothiazolamine,2,6-dichloro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)










![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)

